
4-chloro-N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature. The purpose of
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer growth, and viral replication. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
4-chloro-N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-chloro-N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more potent and selective analogs of this compound for use in therapeutic applications.
3. Studies to determine the potential toxicity of this compound and its analogs.
4. Studies to determine the efficacy of this compound and its analogs in animal models of inflammation, cancer, and viral infections.
5. Clinical trials to determine the safety and efficacy of this compound and its analogs in humans for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-chloro-N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide involves a multi-step process that has been described in detail in scientific literature. The starting material for the synthesis is 2,3-dihydro-1H-indene, which is reacted with chloroacetyl chloride to form an intermediate. This intermediate is then reacted with methylamine and pyridine-2-carboxylic acid to form the final product, 4-chloro-N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide.
Scientific Research Applications
4-chloro-N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-chloro-N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-19(16(20)14-10-12(17)8-9-18-14)15-7-6-11-4-2-3-5-13(11)15/h2-5,8-10,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUAKOPFPXJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
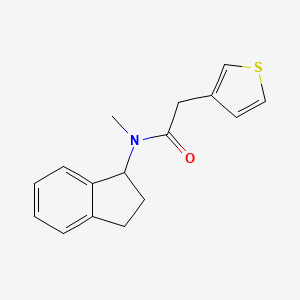
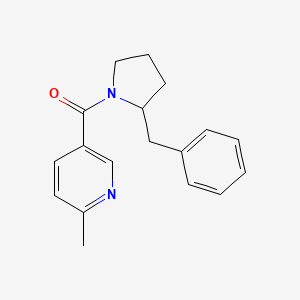
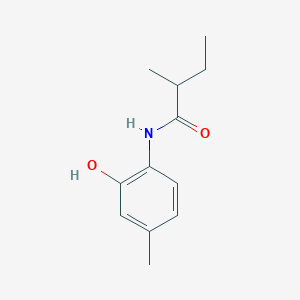
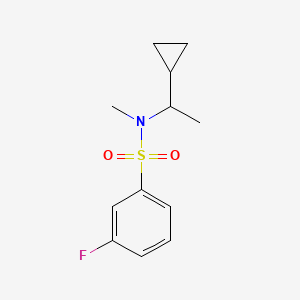
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
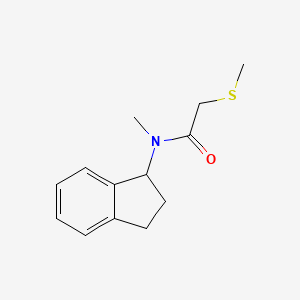
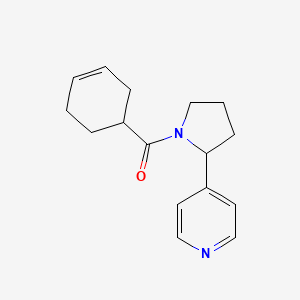

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)

